molecular formula C12H13N3O3 B2518570 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole CAS No. 1296225-25-6

3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole

Cat. No. B2518570
CAS RN: 1296225-25-6
M. Wt: 247.254
InChI Key: SUTMITQIBFMDDE-UHFFFAOYSA-N
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Description

“3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The compound has a methyl group attached to the 3rd position of the pyrazole ring and a 2-(4-nitrophenoxy)ethyl group attached to the 1st position .


Molecular Structure Analysis

The molecular structure of “3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole” consists of a pyrazole ring with a methyl group at the 3rd position and a 2-(4-nitrophenoxy)ethyl group at the 1st position . The exact molecular structure would require further analysis using techniques such as NMR spectroscopy .

Future Directions

The future directions for research on “3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole” could include further exploration of its synthesis methods, investigation of its chemical reactions, determination of its physical and chemical properties, and evaluation of its potential applications in various fields such as medicinal chemistry and drug discovery .

properties

IUPAC Name

3-methyl-1-[2-(4-nitrophenoxy)ethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-10-6-7-14(13-10)8-9-18-12-4-2-11(3-5-12)15(16)17/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTMITQIBFMDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole

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